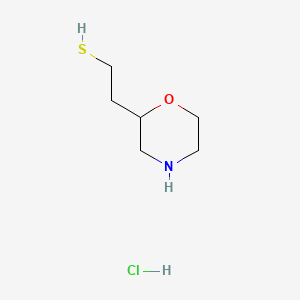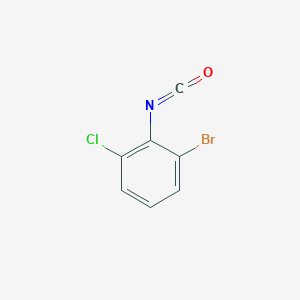
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride is a chemical compound that features a morpholine ring attached to an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride typically involves the reaction of morpholine derivatives with ethane-1-thiol under specific conditions. One common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. These compounds undergo a sequence of coupling, cyclization, and reduction reactions to form the desired morpholine derivatives . The reaction conditions often include the use of transition metal catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of morpholine derivatives with different functional groups.
Scientific Research Applications
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The morpholine ring can also interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-2-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but with an amine group instead of a thiol group.
Ethyl 2-(morpholin-2-yl)acetate: This compound features an ester group and is used in different chemical reactions.
Uniqueness
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride is unique due to the presence of both a morpholine ring and a thiol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H14ClNOS |
|---|---|
Molecular Weight |
183.70 g/mol |
IUPAC Name |
2-morpholin-2-ylethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c9-4-1-6-5-7-2-3-8-6;/h6-7,9H,1-5H2;1H |
InChI Key |
WCLZKAAQFUTBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine](/img/structure/B13611612.png)









